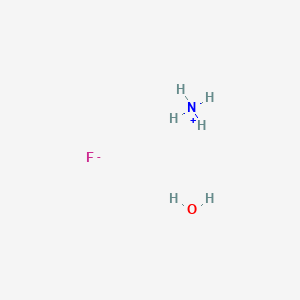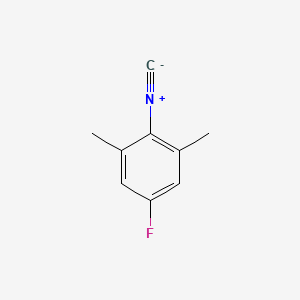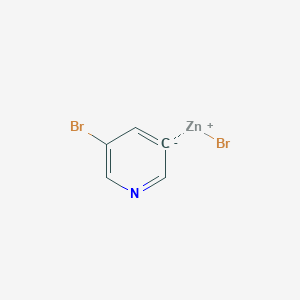
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid, also known as 1-MECBC, is a cyclic carboxylic acid with a unique chemical structure. It is a member of the cyclobutanecarboxylic acid family, which is composed of cyclic carboxylic acids with an oxygen atom located between two adjacent carbon atoms. 1-MECBC is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, and drug design. In the study of enzyme inhibition, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the inhibition of enzymes by small molecules. In protein-ligand interactions, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the binding of small molecules to proteins. In drug design, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the design of new drugs.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid is not yet fully understood. However, it is believed that 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid binds to enzymes and proteins in a way that interferes with their normal function. This interference can lead to the inhibition of enzyme activity or the disruption of protein-ligand interactions.
Biochemical and Physiological Effects
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In humans, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound, it is easy to synthesize, and it has a wide range of biochemical and physiological effects. However, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid also has some limitations. It is a relatively new compound, so there is limited data available on its effects, and it can be difficult to control the concentration of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid in lab experiments.
Zukünftige Richtungen
The potential future directions for 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid are numerous. Further research could be conducted to better understand its mechanism of action, to explore its potential therapeutic applications, to develop novel synthesis methods, and to develop new ways to control its concentration in lab experiments. Additionally, research could be conducted to explore the potential of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid as a drug delivery system and to study its effects on other biochemical and physiological processes.
Synthesemethoden
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be synthesized through a variety of methods, including aldol condensation, Knoevenagel condensation, and reductive amination. In aldol condensation, a ketone and an aldehyde are reacted in the presence of a base to form a cyclic carboxylic acid. In Knoevenagel condensation, an aldehyde and a ketone are reacted in the presence of a base to form a cyclic carboxylic acid. In reductive amination, an amine and an aldehyde are reacted in the presence of a reducing agent to form a cyclic carboxylic acid.
Eigenschaften
IUPAC Name |
1-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-6(9)5-8(7(10)11)3-2-4-8/h2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAGWHROCNUBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino}propanoic acid](/img/structure/B6325062.png)


![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)






